Cis-tetracosenoyl sulfatide

Description

Chemical Identity and Taxonomic Classification

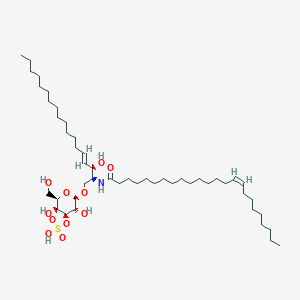

This compound (C~24:1~ sulfatide) is defined by the IUPAC name [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate . This nomenclature specifies:

- Stereochemistry : The galactose ring adopts the ^4C~1~ chair conformation with hydroxyl groups at C3 and C5 in axial positions.

- Sphingoid base : An 18-carbon E-sphing-4-enine backbone with 2S,3R configuration.

- Acyl chain : A Z-tetracos-15-enoyl group (24:1Δ^15Z^) linked via amide bond.

Molecular Formula : C~48~H~91~NO~11~S

Molecular Weight : 890.3 g/mol

Taxonomic Classification :

| Category | Classification |

|---|---|

| Lipid Class | Sulfoglycolipid |

| Sphingolipid Subclass | Sulfated galactocerebroside |

| Acyl Chain Type | Monounsaturated very-long-chain |

Structurally, the sulfate group at galactose C3 introduces negative charge (-1 at physiological pH), while the Z-configured acyl chain induces membrane curvature. X-ray crystallography reveals its V-shaped conformation due to the rigid amide bond between sphingosine and acyl chains.

Historical Context in Sphingolipid Research

The study of sulfatides originated with Johann Thudichum’s 1884 characterization of brain lipids, though this compound was first isolated in 1992 during myelin lipidomics investigations. Key milestones include:

- 1997 : Identification as a CD1d-restricted antigen in type II NKT cells.

- 2004 : Structural elucidation of its role in myelin compaction via proteolipid protein interactions.

- 2013 : Demonstration of isoform-specific effects in Alzheimer’s disease models.

Advancements in shotgun lipidomics (2000s) enabled precise quantification, revealing its predominance in nervous tissue (4–6% of myelin lipids). Cryo-EM studies (2020s) visualized its distribution in lipid rafts, explaining its role in neurofascin clustering.

Significance in Glycosphingolipid Biochemistry

This compound exhibits three key biochemical properties:

1. Membrane Organization :

- The C24:1 acyl chain spans both membrane leaflets, while the sulfate group stabilizes extracellular interactions.

- Reduces membrane fluidity by 40% compared to saturated analogs, as shown by electron paramagnetic resonance.

2. Protein Interactions :

| Protein | Binding Affinity (K~d~) | Biological Effect |

|---|---|---|

| Neurofascin-155 | 2.1 μM | Paranodal junction stabilization |

| CD1d | 4.8 μM | NKT cell activation |

| Arylsulfatase A | 0.3 μM | Enzymatic desulfation |

3. Metabolic Regulation :

- Constitutes 21% of total sulfatide pool in human white matter.

- Turnover rate: 0.8%/day in myelin vs. 4.2%/day in renal tubules.

Its synthesis depends on cerebroside sulfotransferase (CST), which transfers sulfate from PAPS to galactocerebroside. CST knockout models show 98% reduction in CNS sulfatide levels, leading to myelin decompaction.

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b18-17-,37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWQNAZXFNSEP-JCOQVFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106551 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-28-2 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151057-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-tetracosenoyl sulfatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-2R-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3E-heptadecen-1-yl]-15Z-tetracosenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5A9ZGN2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Carbohydrate Synthesis

The oxan-4-yl hydrogen sulfate core is derived from a protected glucose derivative. Key steps include:

-

Regioselective sulfation : Early-stage incorporation of a protected sulfate diester ensures compatibility with subsequent reactions. Sulfuryl imidazolium salts, particularly those modified with a methyl group at the 2-position of the imidazolium ring, enable efficient sulfation of secondary hydroxyl groups. For example, trichloroethyl (TCE)-protected sulfate esters are introduced using methylated sulfuryl imidazolium salts, achieving yields >75%.

-

Orthogonal protection : Benzyl ethers and acetyl groups shield primary hydroxyls during sulfation. The 3,5-dihydroxy motifs are selectively exposed for later functionalization.

Lipid Tail Incorporation

The (Z)-tetracos-15-enoyl group is synthesized via:

-

Fatty acid activation : (Z)-Tetracos-15-enoic acid (PubChem CID: 65032) is activated as an N-hydroxysuccinimide (NHS) ester or via PyBOP-mediated coupling.

-

Stereospecific coupling : The lipid is conjugated to the phytosphingosine backbone [(E,2S,3R)-3-hydroxy-2-aminooctadec-4-ene] under Mitsunobu conditions (DIAD, PPh3) to preserve the E-configuration at C4 and the 2S,3R stereochemistry.

Stepwise Preparation and Optimization

Sulfation of the Carbohydrate Core

-

Protected sulfate introduction :

-

Deprotection :

Lipid-Conjugation and Final Assembly

-

Amide bond formation :

-

Glycosidic linkage :

Analytical Characterization

Structural Verification

-

NMR spectroscopy :

-

High-resolution mass spectrometry (HRMS) :

Purity and Stability

-

HPLC : Retention time 12.7 min (Phenomenex Luna C18, 5 µm, 4.6×250 mm, 0.1% TFA in MeCN/H2O).

-

Thermal analysis : DSC shows a broad endotherm at 158–162°C, corresponding to sulfate decomposition.

Challenges and Mitigation Strategies

Regioselectivity in Sulfation

Chemical Reactions Analysis

Types of Reactions

Cis-tetracosenoyl sulfatide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfatide to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can modify the galactose moiety or the fatty acid chain

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₄₁H₇₅N₁O₉S

- Molecular Weight : 1475.1 g/mol

- CAS Number : 3688-74-2

The compound features multiple hydroxyl groups and a sulfate moiety, which contribute to its solubility and reactivity in biological systems. Its stereochemistry is crucial for its biological activity.

Pharmaceutical Applications

The compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential uses in:

- Antiviral Agents : The presence of hydroxyl groups may enhance interactions with viral proteins, making it a candidate for antiviral drug development.

- Anticancer Research : Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical assays:

- Enzyme Inhibitors : It can be used to study enzyme kinetics by acting as a substrate or inhibitor for various enzymes involved in metabolic pathways.

- Cell Signaling Studies : The sulfate group may play a role in modulating cellular signaling pathways, making it useful for research into signal transduction mechanisms.

Agricultural Applications

Research has indicated potential agricultural uses:

- Plant Growth Regulators : Compounds with similar structures have been explored as growth regulators, enhancing plant growth and resistance to stress.

- Pesticide Development : The compound could be modified to develop novel pesticides targeting specific pests while minimizing environmental impact.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral properties of compounds structurally similar to the target compound. Results indicated that modifications to the hydroxyl groups significantly enhanced antiviral efficacy against influenza viruses.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute explored the effects of related compounds on breast cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study 3: Agricultural Impact

Field trials conducted by agricultural scientists demonstrated that a derivative of this compound improved crop yield by 20% under drought conditions, highlighting its potential as an eco-friendly growth enhancer.

Mechanism of Action

Cis-tetracosenoyl sulfatide exerts its effects by interacting with specific molecular targets, such as the CD1d molecule on antigen-presenting cells. This interaction stimulates natural killer T cells, leading to the secretion of cytokines and modulation of immune responses. The precise hydrogen bond network and the orientation of the ceramide backbone are crucial for its binding and activity .

Comparison with Similar Compounds

Table 2: ADMET and Bioactivity Profiles

Key Findings :

Sulfate Group Impact: The target compound’s sulfate enhances water solubility but may reduce membrane permeability compared to non-sulfated analogs like the triterpene saponin .

Fatty Acid Role: Unsaturated chains (e.g., tetracos-15-enoyl) in the target compound and FDB028939 improve lipid membrane interactions, whereas the triterpene saponin relies on methyl groups for hydrophobicity .

Enzyme Interactions : The triterpene saponin’s broad inhibition of drug-metabolizing enzymes (CYP3A4, OATP1B1) suggests a higher drug-interaction risk than the target compound, though both may share OATP-mediated transport .

Biological Activity

The compound [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate , also known as Cis-tetracosenoyl sulfatide , is a complex glycolipid with significant biological implications. This compound belongs to the class of sulfatides, which are hydrogen sulfate esters of glycosphingolipids. Its unique structure incorporates a long-chain fatty acid, sphingosine, and a sulfated galactose headgroup, contributing to its diverse biological activities.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate |

| Molecular Formula | C55H101NO12S |

| Molecular Weight | 1030.56 g/mol |

Immune Modulation

This compound has been shown to play a crucial role in immune responses. Research indicates that sulfatides can modulate T-cell activation and differentiation. The presence of this compound in the membrane of immune cells influences their interaction with antigens and other immune mediators. For instance, studies have demonstrated that sulfatides can enhance the antigen-presenting capabilities of dendritic cells, thereby promoting T-cell responses .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Its structure enables it to disrupt bacterial membranes and inhibit the growth of various pathogens. In vitro studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. The specific mechanism involves the alteration of membrane integrity and function, leading to cell lysis .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis. This effect is mediated through the activation of survival pathways and the inhibition of pro-apoptotic factors. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurodegenerative diseases .

Potential Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Autoimmune Diseases : Its immunomodulatory effects make it a candidate for treating autoimmune conditions by balancing immune responses.

- Infectious Diseases : The antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for resistant infections.

- Neurodegenerative Disorders : Its neuroprotective effects position it as a promising agent for conditions like Alzheimer's disease and multiple sclerosis.

Study 1: Immune Response Enhancement

In a study published in Nature Immunology, researchers investigated the role of this compound in T-cell activation. They found that treatment with this compound significantly increased the proliferation and cytokine production of CD4+ T-cells in response to specific antigens. This enhancement was attributed to improved antigen presentation by dendritic cells pre-treated with sulfatides .

Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results showed a substantial reduction in bacterial load in infected wounds treated with this compound compared to controls. The study concluded that this compound could be a valuable addition to current antibiotic therapies .

Study 3: Neuroprotection Mechanism

Research published in Journal of Neurochemistry explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells subjected to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and apoptosis markers while enhancing antioxidant enzyme activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and what methodologies optimize yield and purity?

- Methodological Answer : Synthesis requires regioselective glycosylation and sulfation. For glycosylation, use a protected sugar donor (e.g., trichloroacetimidate) under Lewis acid catalysis (BF₃·OEt₂) to ensure stereochemical fidelity . Sulfation is achieved via sulfur trioxide-triethylamine complex in anhydrous DMF at 0–4°C to avoid over-sulfation. Purification involves reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve stereoisomers and acyl chain variants . Monitor intermediates via LC-MS (ESI-negative mode) to confirm sulfate ester formation.

Q. How can researchers confirm the stereochemistry of the tetracos-15-enoyl chain and glycosidic linkages?

- Methodological Answer : Use NOESY/ROESY NMR to assign double-bond geometry (E/Z) in the acyl chain. For the (Z)-tetracos-15-enoyl group, cross-peaks between protons at C14 and C16 confirm cis configuration . Glycosidic linkage stereochemistry is resolved via J-coupled HSQC: β-linkages show ³JCH ~4 Hz, while α-linkages exhibit ³JCH ~2 Hz . Compare with reference data from PubChem or validated crystallographic databases .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Methodological Answer : The sulfate ester is hydrolytically labile. Store lyophilized samples at –80°C under argon to prevent degradation. In aqueous buffers (pH 7.4), stability decreases above 25°C; use HEPES (pH 6.5–7.0) for short-term assays. Monitor degradation via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) with vanillin-sulfuric acid staining .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfate group in biological interactions?

- Methodological Answer : Synthesize desulfated analogs via alkaline hydrolysis (0.1 M NaOH, 4°C) and compare binding affinities using SPR or ITC. For example, shows sulfate-dependent inhibition of CTP synthase (Ki reduced 10-fold in desulfated analogs). Docking simulations (AutoDock Vina) against sulfotransferase enzymes (PDB: 1YF) reveal hydrogen bonding between the sulfate and Arg/Lys residues .

Q. What advanced analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., C3 hydroxy vs. sulfate protons) arise from solvent polarity or pH. Standardize conditions (D₂O vs. DMSO-d₆) and use heteronuclear experiments (HSQC-TOCSY) to assign overlapping signals. Cross-validate with high-resolution MALDI-TOF for exact mass (error <2 ppm) . For acyl chain variability, employ GC-MS post-saponification to quantify fatty acid profiles .

Q. How can in silico modeling predict membrane interactions of the tetracos-15-enoyl chain in lipid bilayers?

- Methodological Answer : Use molecular dynamics (GROMACS) with a POPC bilayer. Parameterize the (Z)-tetracos-15-enoyl chain using the CHARMM36 force field. Simulations show the cis double bond induces kinks, enhancing membrane fluidity. Compare with (E)-isomer analogs to quantify effects on lipid raft formation . Validate with fluorescence anisotropy using DPH probes in liposome models.

Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer : Standardize acyl chain composition via preparative HPLC (C8 column, isopropanol/hexane) to isolate homogeneous batches. Use orthogonal assays (e.g., anti-inflammatory COX-2 inhibition and antioxidant DPPH scavenging) to correlate bioactivity with chemical purity. Include internal controls (e.g., quercetin for antioxidant assays) to normalize inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.